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Compound of Interest

Compound Name: Carbetocin acetate

Cat. No.: B8087986 Get Quote

Carbetocin Acetate: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Carbetocin acetate is a long-acting synthetic analogue of the human hormone oxytocin. It is a

potent agonist of the oxytocin receptor (OTR) and is primarily used for the prevention of uterine

atony and postpartum hemorrhage. This technical guide provides an in-depth overview of the

chemical structure, physicochemical properties, and pharmacological characteristics of

Carbetocin acetate. It details the signaling pathways activated upon receptor binding and

provides an overview of key experimental methodologies used in its characterization.

Chemical Structure and Identity
Carbetocin is a cyclic nonapeptide with a disulfide bridge replaced by a thioether linkage, which

contributes to its longer half-life compared to endogenous oxytocin. The acetate salt is the

common pharmaceutical form.

Chemical Name: (S)-1-((3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-

oxopropyl)-12-((S)-sec-butyl)-15-(4-methoxybenzyl)-5,8,11,14,17-pentaoxo-1-thia-

4,7,10,13,16-pentaazacycloicosane-3-carbonyl)-N-((S)-1-((2-amino-2-oxoethyl)amino)-4-

methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide acetate[1]
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CAS Number: 1631754-28-3 (acetate salt)[1][2][3][4][5][6]

Molecular Formula: C47H73N11O14S[1][4][5]

Molecular Weight: 1048.22 g/mol [1][4][5]

Physicochemical and Pharmacological Properties
Carbetocin acetate exhibits distinct physicochemical and pharmacological properties that

underpin its clinical utility. The following table summarizes key quantitative data.

Property Value References

Receptor Binding Affinity (Ki)

Oxytocin Receptor (OTR) 7.1 nM [4][5][7][8]

Vasopressin V1a Receptor 7.24 nM (rat) [9]

Vasopressin V2 Receptor 61.3 nM (rat) [3][6][9]

Functional Activity

OTR/Gq Coupling (EC50) 48.8 ± 16.09 nM [10]

Uterine Contraction (EC50)
48.0 ± 8.20 nM (rat myometrial

strips)
[9]

Antagonism of Oxytocin-

induced Contraction (pA2)
8.21 [3][6][9]

Pharmacokinetics (Human)

Half-life (t1/2) ~40 minutes [11]

Bioavailability (Intramuscular) ~80% [12]

Onset of Action (Intravenous) Within 1.2 ± 0.5 minutes [13]

Duration of Action Approximately 1 hour [13]

Mechanism of Action and Signaling Pathway
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Carbetocin exerts its effects primarily through selective binding to and activation of the oxytocin

receptor, a G-protein coupled receptor (GPCR). Upon binding, Carbetocin selectively activates

the Gq alpha subunit of the heterotrimeric G-protein complex. This initiates a downstream

signaling cascade that leads to the physiological effects of the drug, most notably the

contraction of uterine smooth muscle.

A key feature of Carbetocin's action is its functional selectivity. Unlike oxytocin, which can

couple to multiple G-proteins and recruit β-arrestins, Carbetocin demonstrates a strong

preference for the Gq pathway. Furthermore, Carbetocin induces OTR internalization through a

β-arrestin-independent mechanism and does not promote receptor recycling back to the

plasma membrane.[10] This unique signaling profile may contribute to its prolonged duration of

action.
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Caption: Carbetocin Signaling Pathway via Gq Activation.

Experimental Protocols
The characterization of Carbetocin's pharmacological profile involves a variety of in vitro and in

vivo experimental techniques. Below are overviews of key methodologies.

Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of Carbetocin for the oxytocin receptor and

other related receptors, such as vasopressin receptors.
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General Methodology:

Membrane Preparation: Membranes are prepared from cells or tissues endogenously

expressing or recombinantly overexpressing the receptor of interest (e.g., CHO cells

transfected with the human oxytocin receptor).

Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-

Oxytocin) is incubated with the prepared membranes.

Competitive Binding: The radioligand is co-incubated with increasing concentrations of

unlabeled Carbetocin.

Separation and Detection: The reaction is terminated, and bound radioligand is separated

from unbound radioligand, typically by rapid filtration. The amount of bound radioactivity is

then quantified using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the

concentration of Carbetocin that inhibits 50% of the specific binding of the radioligand). The

Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

A more advanced technique, Bioluminescence Resonance Energy Transfer (BRET), can also

be used to study ligand-receptor interactions in live cells in real-time.[10]

In Vitro Uterine Contraction Assays
Objective: To assess the functional activity (EC50 and intrinsic activity) of Carbetocin in

inducing smooth muscle contraction.

General Methodology:

Tissue Preparation: Strips of myometrium are dissected from the uterus of a suitable animal

model (e.g., rat) and mounted in an organ bath containing a physiological salt solution,

maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

Isometric Tension Recording: The muscle strips are connected to an isometric force

transducer to record changes in tension.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5021139/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cumulative Concentration-Response Curve: After an equilibration period, cumulative

concentrations of Carbetocin are added to the organ bath, and the resulting contractile

responses are recorded.

Data Analysis: The magnitude of the contraction is plotted against the logarithm of the

Carbetocin concentration to generate a concentration-response curve. From this curve, the

EC50 (the concentration that produces 50% of the maximal response) and the Emax (the

maximum response) can be determined.

To assess antagonistic properties, the same procedure is followed, but the tissue is pre-

incubated with Carbetocin before generating a concentration-response curve for oxytocin.[9]

Receptor Binding Assay Uterine Contraction Assay

Membrane Preparation

Radioligand Incubation

Competitive Binding with Carbetocin

Filtration & Scintillation Counting

Ki Calculation

Myometrial Strip Preparation

Mounting in Organ Bath

Isometric Tension Recording

Cumulative Concentration-Response

EC50/Emax Calculation

Click to download full resolution via product page

Caption: General Experimental Workflows.
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Conclusion
Carbetocin acetate is a well-characterized oxytocin receptor agonist with a distinct

pharmacological profile that confers a prolonged duration of action. Its selective activation of

the Gq signaling pathway and its unique receptor interaction dynamics are key to its clinical

efficacy in preventing postpartum hemorrhage. The experimental methodologies outlined in this

guide provide a framework for the continued investigation and development of novel oxytocic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [What is the chemical structure of Carbetocin acetate?].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8087986#what-is-the-chemical-structure-of-
carbetocin-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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